molecular formula C7H6ClNO2 B14839411 3-(Chloromethyl)-5-hydroxyisonicotinaldehyde

3-(Chloromethyl)-5-hydroxyisonicotinaldehyde

Cat. No.: B14839411
M. Wt: 171.58 g/mol
InChI Key: DSALUENRETWJNP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group at the 3-position and a hydroxyl group at the 5-position, along with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-hydroxyisonicotinaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 5-hydroxyisonicotinaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine, typically at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: 3-(Chloromethyl)-5-hydroxyisonicotinic acid.

    Reduction: 3-(Chloromethyl)-5-hydroxyisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-5-hydroxyisonicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The chloromethyl group can undergo substitution reactions, leading to the formation of new derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-methylpyridine hydrochloride: Similar structure but with a methyl group instead of a hydroxyl group.

    2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Contains a chloromethyl group attached to a benzoyl moiety.

Uniqueness

3-(Chloromethyl)-5-hydroxyisonicotinaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-(chloromethyl)-5-hydroxypyridine-4-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c8-1-5-2-9-3-7(11)6(5)4-10/h2-4,11H,1H2

InChI Key

DSALUENRETWJNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)C=O)CCl

Origin of Product

United States

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